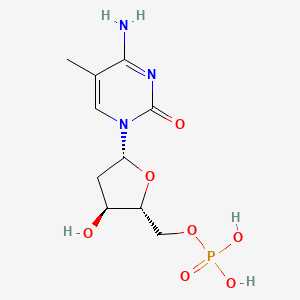

Deoxy-5-methylcytidylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O7P/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(20-8)4-19-21(16,17)18/h3,6-8,14H,2,4H2,1H3,(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDVNLHBCKWZDA-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179693 | |

| Record name | Deoxy-5-methylcytidylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2498-41-1 | |

| Record name | 5-Methyl dCMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxy-5-methylcytidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxy-5-methylcytidylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxy-5-methylcytidine 5'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Regulation of Deoxy 5 Methylcytidylic Acid Homeostasis

DNA Methyltransferases (DNMTs) and 5-Methylcytosine (B146107) Deposition

DNA methylation is established and maintained by a family of enzymes known as DNA methyltransferases (DNMTs). These enzymes catalyze the transfer of a methyl group from the donor molecule S-adenosylmethionine (SAM) to the fifth carbon of a cytosine residue, forming 5-methylcytosine. In mammals, this process predominantly occurs within the context of CpG dinucleotides.

Mechanisms of 5-Methylcytosine Catalysis and Integration

The catalytic mechanism for cytosine-C5 methylation is a complex, multi-step process shared among DNMTs. nih.gov A key feature of this mechanism is the "base-flipping" process, where the target cytosine is rotated completely out of the DNA double helix and into the enzyme's catalytic pocket. cardiff.ac.uk

The reaction proceeds as follows:

Nucleophilic Attack : A conserved cysteine residue within the DNMT's active site performs a nucleophilic attack on the C6 position of the target cytosine ring. nih.govresearchgate.netresearchgate.net

Covalent Intermediate Formation : This attack forms a transient covalent bond between the enzyme and the cytosine base. nih.govcardiff.ac.ukresearchgate.net This step activates the C5 position of the cytosine, making it susceptible to methylation. researchgate.net

Methyl Group Transfer : The activated C5 carbon then attacks the methyl group of the cofactor S-adenosylmethionine (SAM), transferring the methyl group to the cytosine. researchgate.net This results in the formation of S-adenosylhomocysteine (SAH).

Proton Abstraction and β-Elimination : A basic residue in the active site abstracts a proton from the C5 position. nih.gov This is followed by a β-elimination step, which resolves the covalent intermediate, reforms the C5-C6 double bond in the cytosine ring, and releases the enzyme from the now-methylated DNA. nih.govresearchgate.net

This intricate process ensures the precise and stable addition of a methyl group to the cytosine base, integrating it into the DNA strand.

Regulation of DNMT Activity and Cellular Context

The activity and stability of DNMTs are tightly regulated to ensure proper DNA methylation. This regulation occurs through multiple mechanisms, including post-translational modifications (PTMs) and interactions with other proteins, often in a cell-cycle-dependent manner.

Post-Translational Modifications (PTMs): DNMT1, in particular, is subject to a wide array of PTMs that dynamically control its function. nih.gov

Phosphorylation : Can affect DNMT1's stability and its interaction with other proteins. researchgate.net

Acetylation : Acetylation by Tip60 can lead to DNMT1 ubiquitination and subsequent degradation. researchgate.netnih.gov Conversely, deacetylation by HDAC1 stabilizes the protein. researchgate.net

Methylation : Methylation of DNMT1 by SET7 targets it for degradation, a process that is reversed by the demethylase LSD1, which stabilizes DNMT1. nih.govnih.gov

Ubiquitination and SUMOylation : These modifications also play roles in regulating DNMT1 stability and activity. nih.gov

O-GlcNAcylation : This glucose-sensitive modification has been shown to inhibit the methyltransferase activity of DNMT1, linking cellular metabolism to epigenetic regulation. elifesciences.org

Cellular Context and Signaling Pathways: DNMT activity is often coupled with the cell cycle. For instance, DNMT1 protein levels peak during the S phase, where it is recruited to replication forks through its interaction with Proliferating Cell Nuclear Antigen (PCNA) to perform its maintenance function. nih.gov

Ten-Eleven Translocation (TET) Enzymes and Deoxy-5-methylcytidylic Acid Oxidation

While DNMTs establish and maintain 5mC, the Ten-eleven translocation (TET) family of enzymes initiates its removal. TETs are Fe(II) and α-ketoglutarate-dependent dioxygenases that catalyze the oxidation of the methyl group of 5mC. nih.govresearchgate.net This oxidative process is the first step in active DNA demethylation and also generates novel epigenetic marks with distinct functions.

TET Isoforms and Iterative Oxidation of 5-Methylcytosine to 5-Hydroxymethylcytosine (B124674), 5-Formylcytosine (B1664653), and 5-Carboxylcytosine

The mammalian TET family comprises three members: TET1, TET2, and TET3. nih.govamerigoscientific.com These enzymes are expressed in various isoforms arising from alternative promoters or splicing, and their expression patterns differ across tissues and developmental stages. nih.govwikipedia.orgresearchgate.net For example, a specific TET3 isoform is highly expressed in oocytes and zygotes and is crucial for the rapid demethylation of the paternal genome after fertilization. nih.govwikipedia.org

TET enzymes catalyze a series of three consecutive oxidation reactions on the methyl group of 5mC: nih.govnih.gov

5mC to 5-hydroxymethylcytosine (5hmC) : The first oxidation step converts 5mC to 5hmC. nih.gov 5hmC is often considered the "sixth base" of the genome and is a relatively stable epigenetic mark, particularly abundant in the brain.

5hmC to 5-formylcytosine (5fC) : TET enzymes can further oxidize 5hmC to 5fC. nih.govacs.org

5fC to 5-carboxylcytosine (5caC) : The final oxidation step converts 5fC to 5caC. nih.govacs.org

Both 5fC and 5caC are generally present at much lower levels in the genome than 5hmC and are considered transient intermediates in the DNA demethylation pathway. acs.org

| Oxidized Derivative | Generated From | Enzyme | Primary Role |

|---|---|---|---|

| 5-Hydroxymethylcytosine (5hmC) | 5-Methylcytosine (5mC) | TET1, TET2, TET3 | Stable epigenetic mark; intermediate in demethylation. |

| 5-Formylcytosine (5fC) | 5-Hydroxymethylcytosine (5hmC) | TET1, TET2, TET3 | Transient intermediate in active demethylation. |

| 5-Carboxylcytosine (5caC) | 5-Formylcytosine (5fC) | TET1, TET2, TET3 | Transient intermediate; substrate for TDG-mediated repair. |

Active and Passive DNA Demethylation Pathways Involving Oxidized this compound Derivatives

The oxidized derivatives of 5mC are central to two distinct pathways of DNA demethylation: a passive, replication-dependent pathway and an active, replication-independent pathway.

Passive DNA Demethylation: This pathway is linked to DNA replication. The maintenance methyltransferase DNMT1 recognizes 5hmC poorly. nih.govoup.com Consequently, when a DNA strand containing 5hmC is replicated, the newly synthesized strand is not efficiently methylated at the corresponding position. This leads to a gradual, "passive" dilution of the 5hmC mark (and the original 5mC mark from which it was derived) with each round of cell division. oup.comnih.govbiomodal.comnih.gov This process of active modification followed by passive dilution is one mechanism by which methylation patterns can be erased in proliferating cells. abcam.com

Active DNA Demethylation: This pathway involves the enzymatic removal of the modified base and its replacement with an unmodified cytosine, independent of DNA replication. abcam.com The higher oxidation products, 5fC and 5caC, are key substrates for this process. nih.gov

Recognition and Excision : The enzyme Thymine-DNA Glycosylase (TDG) recognizes and excises 5fC and 5caC from the DNA backbone. nih.govnih.govpurdue.edunih.gov

Base Excision Repair (BER) : The excision by TDG creates an abasic (AP) site. oup.com This site is then processed by the Base Excision Repair (BER) machinery, which ultimately inserts an unmodified cytosine, thereby completing the demethylation cycle. purdue.eduoup.comfrontiersin.org

This TET-TDG-BER pathway represents a complete mechanism for the active reversal of DNA methylation, allowing for dynamic regulation of the epigenome in both dividing and non-dividing cells, such as neurons. frontiersin.org

Regulation of TET Enzyme Activity and Co-factors

The enzymatic activity of Ten-Eleven Translocation (TET) proteins is crucial for the oxidation of 5-methylcytosine (5mC), a key step in DNA demethylation. This process is dependent on several co-factors and is subject to various regulatory mechanisms. TET enzymes are alpha-ketoglutarate (B1197944) (α-KG) dependent dioxygenases that catalyze the oxidation of 5mC by incorporating an oxygen atom from molecular oxygen (O2) into the methyl group of 5mC. wikipedia.org This reaction requires the presence of Fe(II) as a cofactor and α-ketoglutarate as a co-substrate, which is converted to succinate (B1194679) and carbon dioxide during the reaction. wikipedia.orgresearchgate.net Vitamin C (ascorbate) can enhance TET activity, potentially by reducing the iron ion from Fe(III) back to its active Fe(II) state. researchgate.net

Conversely, certain metabolites can inhibit TET activity. The oncometabolite 2-hydroxyglutarate (2-HG), which is structurally similar to α-KG, acts as a competitive inhibitor of TET enzymes. researchgate.net Hypoxia, or a lack of oxygen, also inhibits TET function. researchgate.netnih.gov

The activity of TET proteins is also regulated by interacting partner proteins. nih.gov For instance, CXXC4 and CXXC5 interact with the catalytic domain of TET2 and the shorter isoforms of TET1 and TET3, recruiting them to DNA. nih.gov The CXXC domains of CXXC4 and CXXC5 preferentially bind to unmethylated CpG islands in gene promoter regions, thereby helping to maintain their hypomethylated state. nih.gov Interestingly, while CXXC5 can form a complex that positively regulates the transcription of pluripotency genes and TET enzymes, CXXC4 negatively regulates TET2 activity by promoting its degradation. nih.gov

| Factor | Effect on TET Enzyme Activity | Mechanism of Action |

| Fe(II) | Essential Co-factor | Binds to the catalytic domain, facilitating the insertion of 5mC into the catalytic pocket. nih.gov |

| α-ketoglutarate (α-KG) | Essential Co-substrate | Oxidized to succinate and CO2, coupled with the oxidation of 5mC. wikipedia.orgresearchgate.net |

| Molecular Oxygen (O2) | Essential Substrate | Provides the oxygen atom for the hydroxylation of 5mC. wikipedia.orgresearchgate.net |

| Vitamin C (Ascorbate) | Enhancer | Potentially reduces Fe(III) to Fe(II), reactivating the enzyme. researchgate.net |

| 2-hydroxyglutarate (2-HG) | Inhibitor | Competitive inhibitor that binds to the α-KG binding site. researchgate.net |

| Hypoxia | Inhibitor | Lack of the essential substrate, molecular oxygen. researchgate.netnih.gov |

| CXXC4 | Negative Regulator (of TET2) | Promotes caspase-mediated degradation of TET2 protein. nih.gov |

| CXXC5 | Positive Regulator | Forms a complex that positively regulates TET enzyme transcription. nih.gov |

Methyl-CpG-Binding Domain (MBD) Proteins and 5-Methylcytosine Recognition

Structural Basis of MBD Protein-Methylated DNA Interaction

Proteins containing a Methyl-CpG-binding domain (MBD) are key interpreters of DNA methylation patterns. nih.gov The MBD, a domain of approximately 70-75 amino acid residues, specifically recognizes and binds to DNA containing methylated CpG dinucleotides. wikipedia.org The structural basis of this interaction has been elucidated through NMR and X-ray crystallography studies. oup.com The MBD folds into a characteristic alpha/beta sandwich structure, which consists of a layer of a twisted beta sheet backed by an alpha helix and a C-terminal hairpin loop. wikipedia.org

This structure allows the MBD to interact with the major groove of methylated DNA. wikipedia.orgoup.com The recognition of the methylated CpG site is highly specific, involving both hydrophobic and hydrophilic interactions. oup.com The methyl groups of the 5-methylcytosines are buried within the interface between the MBD and the DNA. oup.com A key feature of this interaction is the "stair motif," where conserved arginine residues form hydrogen bonds with the guanine (B1146940) bases and stack against the methyl-cytosines. oup.comnih.gov These arginine residues are critical for the specific recognition of the mCpG dinucleotide. oup.comoup.com The interaction is further stabilized by cation-π interactions between the 5-methylcytosine and arginine. nih.gov

MBD Protein Function in Transcriptional Repression and Chromatin Remodeling

MBD proteins act as transcriptional repressors by linking DNA methylation to the machinery of chromatin remodeling. nih.govwikipedia.org Upon binding to methylated DNA, MBD proteins recruit a variety of co-repressor complexes that modify chromatin structure, leading to a repressive chromatin environment and gene silencing. nih.govwikipedia.orgoup.com

A primary mechanism of MBD-mediated transcriptional repression is the recruitment of histone deacetylase (HDAC) complexes. wikipedia.orgsci-hub.box HDACs remove acetyl groups from histone tails, leading to a more condensed chromatin structure that is less accessible to the transcriptional machinery. For example, MBD2 is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which possesses both histone deacetylase and nucleosome remodeling activities. tandfonline.comnih.gov

In addition to HDAC recruitment, MBD proteins can also direct other chromatin modifications. MBD1, for instance, is involved in directing histone methylation to sites of DNA methylation. tandfonline.com MeCP2 can coordinate both histone methylation and histone deacetylation at the same methylated locus through its interactions with cofactors like the CoREST complex. tandfonline.com Furthermore, some MBD proteins, such as MBD2, have a transcriptional repression domain (TRD) that can directly inhibit transcription. sci-hub.boxtandfonline.com

| MBD Protein | Associated Complex/Mechanism | Function in Transcriptional Repression |

| MBD1 | Directs histone methylation | Maintains heterochromatin and represses transcription. tandfonline.com |

| MeCP2 | CoREST complex, histone methylation, nucleosome remodeling | Coordinates histone deacetylation and methylation, leading to heterochromatin clustering. tandfonline.com |

| MBD2 | NuRD/Mi-2 complex | Recruits histone deacetylase and nucleosome remodeling activities. tandfonline.comnih.gov |

| MBD3 | NuRD/Mi-2 complex | Essential for the formation and stability of the NuRD/Mi-2 complex. tandfonline.com |

Specificity of MBD Protein Binding to this compound Sites

The binding specificity of MBD proteins to methylated DNA varies among the different family members. nih.gov In general, MBD proteins exhibit a preference for DNA containing 5-methylcytosine, with negligible affinity for unmethylated DNA. wikipedia.org However, the degree of this preference and the influence of the surrounding DNA sequence can differ.

In vitro studies have demonstrated that MeCP2, MBD1, and MBD2 show a strong preference for binding to 5-mC over unmodified cytosine. tandfonline.com The density of CpG methylation can also influence binding, with a higher density of methylated CpGs leading to increased binding affinity. tandfonline.com In contrast to other MBDs, mammalian MBD3 does not bind specifically to methylated DNA but can associate with unmethylated DNA. tandfonline.comnih.gov This is due to key amino acid differences in its MBD. tandfonline.com

Recent research has expanded the known binding repertoire of MBD proteins. Some MBD domains have been shown to bind to both methylated and unmethylated CA dinucleotides, with a preference for the CAC sequence motif. nih.govnih.gov In these instances, the MBD domain recognizes the complementary TG dinucleotide. nih.govnih.gov The presence of 5-hydroxymethylcytosine (5hmC), an oxidation product of 5mC, generally inhibits the binding of MBD proteins such as MBD1, MBD2, and MBD4. nih.gov

Deaminases and this compound Modification/Excision

Role of Deaminases in Nucleotide Metabolism and DNA Integrity

Deaminases are a superfamily of enzymes that catalyze the hydrolytic deamination of nucleobases in both free nucleotides and within DNA and RNA. nih.gov This process can have significant consequences for nucleotide metabolism and the integrity of genetic material. The deamination of nucleobases can lead to the formation of non-canonical bases, such as xanthine (B1682287) from guanine, hypoxanthine (B114508) from adenine, and uracil (B121893) from cytosine. nih.govresearchgate.net These altered bases are miscoding and mutagenic if not repaired. nih.govresearchgate.net

Deamination can occur through several mechanisms, including spontaneous hydrolysis, exposure to nitrosative agents, and the action of deaminase enzymes. nih.gov Perturbations in purine (B94841) nucleotide metabolism can also lead to the incorporation of deaminated purine intermediates, such as hypoxanthine and xanthine, into DNA and RNA. nih.gov For example, defects in enzymes like IMP dehydrogenase or adenylosuccinate synthetase can lead to an accumulation of IMP, which can be converted to dITP and subsequently incorporated into DNA as hypoxanthine. nih.gov

The cellular response to deaminated bases involves DNA repair pathways that excise the damaged base and replace it with the correct one. However, the presence of these modified bases can interfere with cellular processes. For instance, the incorporation of hypoxanthine into DNA can disrupt DNA replication and transcription due to its ability to base-pair with cytosine. researchgate.net

Specificity of Deaminases for 5-Methylcytosine

The enzymatic deamination of cytosine bases is a critical process in various biological contexts, including DNA repair and epigenetic regulation. The specificity of deaminases for 5-methylcytosine (5mC), the methylated form of cytosine, versus unmodified cytosine varies significantly among different enzymes and is a key factor in their biological function.

While the spontaneous deamination of 5-methylcytosine to thymine (B56734) is a known source of C-to-T transition mutations, enzymatic deamination is a controlled process with significant implications for cellular activity. wikipedia.org The activation-induced cytidine (B196190) deaminase/apolipoprotein B mRNA-editing enzyme complex (AID/APOBEC) family of enzymes in mammals can deaminate 5mC and its derivative, 5-hydroxymethylcytosine (5hmC). wikipedia.orgfrontiersin.org This action is a component of active DNA demethylation pathways, where the resulting T:G or 5-hydroxymethyluracil:G mismatches are recognized and processed by the base excision repair (BER) machinery. wikipedia.orgfrontiersin.org

However, the efficiency and substrate preference can be quite distinct. For instance, the well-studied cytosine deaminase from Escherichia coli, CodA, does not accept 5-methylcytosine as a substrate. nih.gov This observation led to the search for other bacterial deaminases with the ability to catabolize the significant amounts of 5-methylcytosine produced in prokaryotes. nih.gov

Subsequent phylogenetic screening identified several bacterial enzymes that efficiently deaminate 5-methylcytosine to thymine. nih.gov A key determinant for this specificity was found to be a "discriminating" residue in the active site, corresponding to Asp-314 in the E. coli CodA, which is not conserved in the 5mC-active enzymes. nih.gov Detailed kinetic analysis of these enzymes revealed their high efficiency in processing 5-methylcytosine. nih.gov

| Enzyme (Source Organism) | Locus Tag | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|

| Klebsiella pneumoniae | Kpn00632 | 1.4 x 10⁵ |

| Rhodobacter sphaeroides | Rsp0341 | 2.9 x 10⁴ |

| Corynebacterium glutamicum | NCgl0075 | 1.1 x 10³ |

This table displays the catalytic efficiency (kcat/Km) of three bacterial cytosine deaminases that were found to effectively deaminate 5-methylcytosine to thymine. Data sourced from a comprehensive phylogenetic screen of CodA sequence homologues. nih.gov

More recently, research has focused on discovering and engineering deaminases with high selectivity for 5mC over cytosine for biotechnological applications, such as methylome sequencing. biorxiv.org Some newly discovered deaminases exhibit a strong preference for 5mC in both mononucleotide and single-stranded DNA substrates. biorxiv.org This specificity allows for the direct conversion of methylated cytosines while leaving unmodified cytosines intact, enabling precise identification of methylation sites. biorxiv.org

Furthermore, protein engineering has yielded deaminase variants with tailored specificities. For example, mutants of the human APOBEC3A (A3A) enzyme have been created to possess distinct deamination capabilities for cytosine, 5mC, and 5hmC. rsc.org One such engineered mutant, eA3A-M5, can fully deaminate cytosine, partially deaminate 5mC, and has no activity towards 5hmC. rsc.org This differential activity forms the basis of advanced sequencing methods that can simultaneously quantify the levels of all three cytosine variants at specific genomic locations. rsc.org

The specificity of these enzymes is not only crucial for their biological roles but also provides a powerful toolkit for molecular biology research, particularly in the field of epigenetics.

Biological Functions and Regulatory Roles of Deoxy 5 Methylcytidylic Acid

Gene Expression and Transcriptional Silencing Mediated by 5-Methylcytosine (B146107)

The methylation of cytosine residues, particularly within CpG dinucleotides, is a primary mechanism for the regulation of gene expression. The functional consequence of this methylation is highly dependent on its genomic context, with distinct effects observed when it occurs in promoter regions versus the gene body.

Promoter Methylation and Gene Repression

The methylation of CpG islands within the promoter regions of genes is a well-established mechanism for transcriptional silencing. nih.govnih.gov This process is fundamental to cellular differentiation, development, and the suppression of inappropriate gene expression.

Hypermethylation of promoter regions can physically impede the binding of transcription factors to their recognition sites on the DNA. Furthermore, methylated DNA can be recognized by specific proteins known as methyl-CpG-binding domain proteins (MBDs). These proteins, in turn, recruit larger protein complexes that include histone deacetylases (HDACs) and other chromatin-remodeling enzymes. This cascade of events leads to the deacetylation of histones, resulting in a more condensed chromatin structure, often referred to as heterochromatin. This compacted state renders the DNA inaccessible to the transcriptional machinery, effectively silencing gene expression.

A quantitative analysis of promoter methylation in breast cancer development revealed that aberrant hypermethylation of growth-regulatory genes is an early and frequent event. nih.gov For instance, the promoter of the RASSF1A gene showed methylation in both epithelial hyperplasia and intraductal papillomas, indicating its early involvement in tumorigenesis. nih.gov In contrast, aberrant methylation of the cyclin D2 and p16 gene promoters was predominantly found in cancerous epithelium. nih.gov Notably, increased methylation of the cyclin D2 gene was significantly associated with a higher grade of ductal carcinoma in situ. nih.gov

| Gene | Pathological Stage | Promoter Methylation Status | Associated Outcome |

|---|---|---|---|

| RASSF1A | Epithelial Hyperplasia, Intraductal Papillomas | Present | Early event in cancer development |

| 14-3-3ς | Epithelial Hyperplasia, Intraductal Papillomas | Present | Early event in cancer development |

| cyclin D2 | Cancerous Epithelium | Increased | Associated with higher tumor grade |

| p16 | Cancerous Epithelium | Present | Restricted to cancerous cells |

Gene Body Methylation and Transcriptional Regulation

In contrast to the repressive role of promoter methylation, the presence of 5-methylcytosine within the body of a gene (exons and introns) is often positively correlated with active transcription. researchgate.nettaylorfrancis.com The precise mechanisms underlying this phenomenon are still being elucidated, but several hypotheses have been proposed.

One model suggests that gene body methylation may help to suppress transcription from cryptic or alternative promoters located within the gene, thereby ensuring the fidelity of transcription initiation from the correct start site. researchgate.net Another possibility is that it plays a role in regulating alternative splicing by marking exons and influencing the recruitment of splicing factors.

Research has shown that highly transcribed genes tend to have higher levels of gene body methylation. researchgate.net This suggests that this epigenetic mark may be involved in maintaining transcriptional elongation and efficiency. For example, studies have demonstrated a direct causal relationship between gene body methylation and transcription, where demethylation of gene bodies leads to a decrease in the expression of certain genes. researchgate.net

| Genomic Region | Methylation Status | General Effect on Transcription | Proposed Mechanism |

|---|---|---|---|

| Gene Body (Exons/Introns) | High | Positive Correlation with Expression | Suppression of cryptic promoters, regulation of alternative splicing |

| Gene Body (Exons/Introns) | Low | Lower Gene Expression | Potential for spurious transcription initiation |

Interaction with Non-coding RNAs in Epigenetic Regulation

The epigenetic landscape is further modulated by a complex interplay between DNA methylation and various classes of non-coding RNAs (ncRNAs). These molecules, which are not translated into proteins, can guide the DNA methylation machinery to specific genomic loci, thereby influencing gene expression.

Long non-coding RNAs (lncRNAs) have been shown to recruit DNA methyltransferases (DNMTs) to the promoter regions of target genes, leading to their silencing. This can occur through the formation of RNA-DNA triplexes or by acting as scaffolds for chromatin-modifying complexes.

MicroRNAs (miRNAs), another class of small ncRNAs, can also indirectly influence DNA methylation patterns. They can regulate the expression of DNMTs or other components of the epigenetic machinery, thereby globally affecting methylation levels. For instance, downregulation of certain miRNAs has been associated with increased expression of DNMTs and subsequent hypermethylation of tumor suppressor genes in cancer.

Genomic Stability and Integrity

Deoxy-5-methylcytidylic acid is not only a key regulator of gene expression but also plays a crucial role in maintaining the stability and integrity of the genome. It achieves this through the silencing of repetitive elements and its involvement in large-scale epigenetic phenomena such as X-chromosome inactivation and genomic imprinting.

Role in Suppressing Transposon Activity

A significant portion of the mammalian genome is composed of transposable elements (TEs), also known as "jumping genes." nih.gov These mobile DNA sequences have the potential to cause genomic instability by inserting themselves into new locations, which can disrupt gene function and lead to disease. DNA methylation is a primary defense mechanism that has evolved to suppress the activity of TEs. nih.gov

The majority of TEs are heavily methylated, which prevents their transcription and subsequent transposition. nih.gov This silencing is crucial for maintaining genomic integrity. Loss of DNA methylation has been shown to lead to the reactivation of TEs, which can result in increased mutation rates and chromosomal rearrangements. The methylation state of TEs can vary, with evolutionarily younger LINE1s (L1s) showing a more rapid loss of methylation during aging. biorxiv.org

| Transposable Element Family | Typical Methylation State | Effect of Methylation | Consequence of Demethylation |

|---|---|---|---|

| LINEs (Long Interspersed Nuclear Elements) | Hypermethylated | Transcriptional Repression | Activation and Transposition |

| SINEs (Short Interspersed Nuclear Elements) | Hypermethylated | Transcriptional Repression | Activation and Transposition |

| LTRs (Long Terminal Repeats) | Hypermethylated | Transcriptional Repression | Activation and Transposition |

| DNA Transposons | Hypermethylated | Transcriptional Repression | Activation and Transposition |

Contributions to Chromosome X Inactivation and Genomic Imprinting

X-Chromosome Inactivation: In female mammals, one of the two X chromosomes is transcriptionally silenced in a process known as X-chromosome inactivation (XCI). This mechanism ensures dosage compensation between males (XY) and females (XX). DNA methylation plays a critical role in the maintenance of the inactive state of the X chromosome (Xi). While the initiation of XCI is driven by the long non-coding RNA XIST, the long-term silencing is locked in by DNA methylation of CpG islands in the promoter regions of genes on the Xi. pnas.orggatech.edu However, not all genes on the inactive X are silenced; about 15% escape inactivation, and the promoter regions of these "escapee" genes are typically hypomethylated. nih.gov

Genomic Imprinting: Genomic imprinting is an epigenetic phenomenon that results in the monoallelic expression of certain genes in a parent-of-origin-specific manner. oup.complos.org This means that for these genes, only the allele inherited from either the mother or the father is expressed. DNA methylation is the primary epigenetic mark responsible for establishing and maintaining these imprints. oup.com Specific regions of the genome, known as imprinting control regions (ICRs), are differentially methylated in the male and female germlines. plos.orgmdpi.com This differential methylation pattern is then maintained throughout development and dictates which parental allele will be expressed. oup.com For example, at some imprinted loci, the paternal allele is methylated and silenced, while the maternal allele is unmethylated and expressed, or vice versa. plos.org

| Epigenetic Phenomenon | Role of 5-Methylcytosine | Genomic Regions Involved | Functional Consequence |

|---|---|---|---|

| X-Chromosome Inactivation | Maintenance of the inactive state | Promoter CpG islands on the inactive X chromosome | Dosage compensation between sexes |

| Genomic Imprinting | Establishment and maintenance of parental-specific gene expression | Imprinting Control Regions (ICRs) | Monoallelic gene expression |

Cellular Differentiation and Development

The journey from a single totipotent zygote to a complex multicellular organism is orchestrated by a precise series of gene expression programs that guide cells to differentiate into specialized types. This compound plays a central role in this process by providing a stable epigenetic mark that can lock in cell fate decisions and ensure the faithful transmission of lineage-specific gene expression patterns through cell division.

Embryogenesis is characterized by extensive epigenetic remodeling, where patterns of this compound are dynamically established and erased in a highly regulated manner. These changes are crucial for resetting the epigenetic slate and establishing the appropriate gene expression profiles for subsequent development.

Immediately following fertilization, the paternal genome undergoes a rapid and active wave of demethylation, where this compound is converted to 5-hydroxymethylcytosine (B124674) and further oxidized derivatives. This process is primarily mediated by the Ten-Eleven Translocation (TET) family of dioxygenases. In contrast, the maternal genome experiences a more passive demethylation over several cell divisions. This global erasure of this compound patterns is essential for activating key developmental genes and establishing pluripotency in the early embryo.

Following this initial demethylation, a wave of de novo methylation occurs around the blastocyst stage, establishing new patterns of this compound. This process is carried out by the de novo DNA methyltransferases, DNMT3A and DNMT3B. These newly established methylation landscapes are then faithfully maintained by DNMT1 during subsequent cell divisions, ensuring the stability of cell-type-specific gene expression patterns.

| Enzyme | Function in Embryonic Epigenetic Remodeling |

| DNMT1 | Maintenance of existing this compound patterns during DNA replication. |

| DNMT3A | De novo methylation, establishing new this compound patterns during embryogenesis. |

| DNMT3B | De novo methylation, crucial for establishing methylation patterns in early development. |

| TET1/2/3 | Oxidation of this compound to its hydroxylated, formylated, and carboxylated derivatives, initiating active demethylation. |

This dynamic interplay between demethylation and de novo methylation, centered on the modification of deoxycytidylic acid to this compound, is fundamental for the proper progression of embryogenesis.

As the embryo develops, cells begin to differentiate into the three primary germ layers: ectoderm, mesoderm, and endoderm. The specification of these lineages is accompanied by distinct and dynamic changes in the patterns of this compound. These lineage-specific methylation profiles contribute to the differential gene expression that defines each cell type.

For instance, the commitment of hematopoietic stem cells (HSCs) to specific blood cell lineages is heavily influenced by the dynamics of this compound. The enzyme DNMT3A is essential for the proper differentiation of HSCs. Loss of DNMT3A leads to impaired differentiation and an accumulation of undifferentiated stem cells, highlighting the critical role of this compound in silencing pluripotency-associated genes and activating lineage-specific genes.

During the specification of the three germ layers, distinct patterns of this compound are established at the promoter regions of key developmental genes. For example, genes crucial for mesodermal differentiation are often demethylated and activated in mesodermal precursors, while they remain methylated and silenced in ectodermal and endodermal lineages. This lineage-specific modulation of this compound levels ensures the appropriate expression of transcription factors and other regulatory proteins that drive the development of specialized tissues and organs.

| Cell Lineage | General Role of this compound Dynamics |

| Ectoderm | Establishment of methylation patterns that silence non-ectodermal genes and permit the expression of genes required for neuronal and epidermal development. |

| Mesoderm | Dynamic changes in methylation to allow for the expression of genes involved in the formation of muscle, bone, and connective tissues, while repressing genes of other lineages. |

| Endoderm | Specific methylation profiles are established to facilitate the development of internal organs such as the liver, pancreas, and lungs by regulating the expression of key endodermal transcription factors. |

| Hematopoietic Stem Cells | Precise regulation of this compound is critical for the balance between self-renewal and differentiation into various blood cell types. |

Deoxy 5 Methylcytidylic Acid in Disease Pathogenesis

Aberrant Deoxy-5-methylcytidylic Acid Patterns in Cancer

The epigenetic landscape of cancer is characterized by profound and widespread alterations in DNA methylation. These changes are not random; they occur in specific patterns that contribute to the initiation and progression of tumors. Two of the most prominent and well-characterized of these aberrant patterns are global hypomethylation, which affects large portions of the genome, and regional hypermethylation, which is targeted to specific gene promoters.

A hallmark of many cancers is a genome-wide decrease in the levels of 5-methylcytosine (B146107), a phenomenon known as global hypomethylation. frontiersin.orgnih.govnih.gov This loss of methylation predominantly occurs in repetitive DNA sequences, which constitute a significant portion of the human genome. nih.gov In normal cells, the methylation of these repetitive elements is crucial for maintaining chromosomal stability.

The reduction of methylation in these regions can lead to genomic instability through several mechanisms. One major consequence is an increased rate of chromosomal rearrangements. researchgate.net Hypomethylation of repetitive sequences can facilitate illegitimate recombination between homologous repeats, leading to translocations, deletions, and other structural chromosomal abnormalities. nih.gov Furthermore, DNA hypomethylation has been linked to the activation of transposable elements, which can move around the genome and cause insertional mutagenesis, further contributing to genomic instability. nih.gov Studies in human cancer cell lines and mouse models have demonstrated a causal link between induced DNA hypomethylation and increased aneuploidy and chromosomal translocations. nih.govnih.gov This genomic instability is a driving force in tumor evolution, allowing cancer cells to acquire the genetic changes necessary for growth, invasion, and metastasis. nih.govdntb.gov.ua

In stark contrast to the global loss of methylation, cancer cells often exhibit localized regions of hypermethylation, particularly within CpG islands located in the promoter regions of genes. nih.govfrontiersin.orgresearchgate.net CpG islands are short stretches of DNA with a high frequency of CpG dinucleotides and are typically unmethylated in normal cells, allowing for the expression of associated genes. researchgate.netnih.gov In cancer, the aberrant methylation of these CpG islands can lead to the transcriptional silencing of critical tumor suppressor genes. nih.govfrontiersin.orgresearchgate.net This epigenetic silencing provides a mechanism for inactivating genes that would normally restrain cell growth and proliferation, and is functionally equivalent to a genetic mutation. researchgate.net The list of tumor suppressor genes silenced by promoter hypermethylation in various cancers is extensive and includes genes involved in cell cycle control, DNA repair, and apoptosis. nih.govfrontiersin.org

Conversely, DNA methylation patterns can also contribute to the activation of oncogenes. While global hypomethylation can lead to the aberrant expression of some genes, a more direct mechanism involves the hypomethylation of specific oncogene promoters, leading to their transcriptional activation. oup.combiorxiv.orgwisc.edu In normal cells, many oncogenes are kept in a silent state through DNA methylation. oup.combiorxiv.org The loss of this methylation in cancer cells can result in their inappropriate expression, driving uncontrolled cell growth and proliferation. wisc.edu For example, the activation of cancer-germline genes, which are normally expressed only in germ cells and are silenced by DNA methylation in somatic tissues, can be a consequence of DNA hypomethylation in tumors and contribute to oncogenesis. mdpi.com

Table 1: Aberrant DNA Methylation Patterns in Cancer

| Methylation Alteration | Genomic Location | Consequence in Cancer | Associated Genes/Elements |

| Global Hypomethylation | Repetitive DNA sequences, Intergenic regions | Genomic instability, Chromosomal rearrangements, Activation of transposable elements | LINE-1, Alu repeats, Satellite DNA |

| Hypermethylation | CpG islands in gene promoters | Transcriptional silencing of tumor suppressor genes | p16, BRCA1, hMLH1, VHL |

| Oncogene Activation | Gene promoters | Inappropriate gene expression, Uncontrolled cell growth | Cancer-germline genes (e.g., MAGE, GAGE) |

5-hydroxymethylcytosine (B124674) (5hmC), an oxidation product of 5-methylcytosine, is now recognized as a distinct epigenetic mark with important roles in gene regulation. nih.govoup.com In the context of cancer, a widespread and significant depletion of 5hmC is a common feature across a multitude of tumor types. nih.govresearchgate.net This loss of 5hmC is emerging as a hallmark of malignancy and is thought to contribute to carcinogenesis through several mechanisms. nih.govoup.com

The reduction in 5hmC levels can arise from mutations in the Ten-Eleven Translocation (TET) enzymes, which are responsible for converting 5mC to 5hmC. nih.gov Mutations in TET2, for instance, are frequently observed in hematological malignancies. nih.gov Additionally, mutations in the isocitrate dehydrogenase (IDH) genes can lead to the production of an oncometabolite that inhibits TET enzyme activity, resulting in decreased 5hmC levels. nih.gov

The functional consequences of 5hmC loss in cancer are multifaceted. Since 5hmC is an intermediate in the DNA demethylation pathway, its depletion may lead to the accumulation of DNA hypermethylation at specific genomic loci, including the promoters of tumor suppressor genes. oup.com Furthermore, 5hmC itself can act as a stable epigenetic mark that influences chromatin structure and gene expression. oup.com Its absence can therefore directly contribute to the altered transcriptional landscape of cancer cells. The global loss of 5hmC is being explored as a potential biomarker for cancer detection and prognosis. nih.gov

While the majority of epigenetic research has focused on the nuclear genome, recent studies have revealed that mitochondrial DNA (mtDNA) also undergoes methylation, and that these patterns are altered in cancer. wisc.edunih.govnih.gov Unlike nuclear DNA, mtDNA methylation appears to occur predominantly in a non-CpG context. wisc.eduqnl.qa

Emerging evidence suggests that mtDNA methylation plays a role in regulating mitochondrial gene expression and function. nih.gov Given the central role of mitochondria in cellular metabolism and apoptosis, alterations in mtDNA methylation can have significant implications for cancer biology. wisc.edu Studies have shown that the methylation patterns of mtDNA differ between normal and cancer cells. wisc.edunih.gov For instance, depletion of mtDNA has been shown to induce hypermethylation of nuclear DNA promoters of key cancer-related genes. nih.gov In some cancers, changes in mtDNA methylation have been linked to alterations in the expression of mitochondrially encoded genes involved in the electron transport chain, potentially impacting the metabolic reprogramming that is a hallmark of cancer cells. nih.govqnl.qa The investigation into mtDNA methylation in cancer is a relatively new field, but it holds the potential to provide new insights into the metabolic and energetic alterations that drive tumorigenesis and to identify novel therapeutic targets. wisc.edunih.gov

This compound in Neurological and Neurodevelopmental Disorders

The intricate processes of brain development and function are heavily reliant on precise epigenetic regulation. This compound and its hydroxylated form are particularly abundant in the central nervous system and play crucial roles in neuronal differentiation, synaptic plasticity, and memory formation. Consequently, disruptions in the normal patterns of these epigenetic marks are increasingly being implicated in the pathophysiology of a wide array of neurological and neurodevelopmental disorders.

5-hydroxymethylcytosine (5hmC) is exceptionally enriched in the brain compared to other tissues, suggesting a vital role in neuronal function. frontiersin.orgnih.gov Alterations in the levels and distribution of 5hmC have been observed in a variety of brain disorders, including neurodevelopmental and neurodegenerative conditions. nih.govfrontiersin.org

In the context of neurodevelopmental disorders , studies have linked changes in 5hmC to conditions such as Rett syndrome and autism spectrum disorder (ASD). nih.govbiologists.comnih.gov In mouse models of Rett syndrome, a neurodevelopmental disorder caused by mutations in the MeCP2 gene, alterations in global 5hmC levels have been reported. biologists.com MeCP2, a protein that binds to methylated DNA, has also been shown to bind to 5hmC, and its dysfunction in Rett syndrome may disrupt the normal epigenetic landscape, including the distribution of 5hmC. nih.gov In ASD, research has pointed to epigenetic modifications in genes critical for neuronal development, with some studies suggesting a role for dysregulated 5hmC. nih.gov

In neurodegenerative diseases , a growing body of evidence implicates aberrant 5hmC patterns. In Huntington's disease , a progressive brain disorder, a marked reduction in 5hmC has been observed in the brains of mouse models. oup.comoup.com This loss of 5hmC is thought to contribute to the impaired neurogenesis and neuronal dysfunction characteristic of the disease. frontiersin.orgoup.com Specifically, decreased levels of 5hmC have been found in the 5' untranslated region of the ADORA2A gene in the striatum of Huntington's disease patients, which is associated with reduced expression of the A2A adenosine (B11128) receptor. nih.govnih.gov

Alzheimer's disease is another neurodegenerative condition where changes in 5hmC have been documented. nih.govoup.com Studies have reported alterations in the global levels of 5hmC in the brains of individuals with Alzheimer's, particularly in the early stages of the disease. nih.gov Genome-wide analyses have identified differentially hydroxymethylated regions in the prefrontal cortex of Alzheimer's patients, with many of these regions located within genes known to be associated with the disease. mcw.edu

In Parkinson's disease , the second most common neurodegenerative disorder, altered 5hmC profiles have been identified in the substantia nigra of patients. nih.gov These changes are distinct from those seen in Alzheimer's disease and affect signaling pathways involved in neurogenesis and neuronal differentiation. nih.gov Recent studies have also identified shifts between 5-methylcytosine and 5-hydroxymethylcytosine in genes related to Parkinson's disease in the human brain. biorxiv.orgnih.gov

Furthermore, distinctive patterns of 5hmC have been discovered in schizophrenia , a complex psychiatric disorder. nih.govresearchgate.net These findings suggest that epigenetic dysregulation, including altered 5hmC levels, may play a role in the pathogenesis of this condition. nih.gov

Table 2: Altered 5-Hydroxymethylcytosine (5hmC) Levels in Brain Disorders

| Disorder | Brain Region(s) Affected | Observed 5hmC Alteration | Potential Consequence |

| Huntington's Disease | Striatum, Cortex | Genome-wide reduction | Impaired neurogenesis and neuronal function |

| Alzheimer's Disease | Prefrontal Cortex, Hippocampus, Cerebellum | Altered global levels and specific genomic regions | Dysregulation of genes associated with AD pathology |

| Parkinson's Disease | Substantia Nigra, Parietal Cortex | Altered genome-wide profiles and shifts from 5mC | Disruption of neurogenesis and neuronal differentiation pathways |

| Rett Syndrome | Cerebellum | Altered global levels | Disrupted neuronal development and function |

| Autism Spectrum Disorder | Cerebellum | Alterations in specific gene regions | Dysregulation of genes critical for neurodevelopment |

| Schizophrenia | Prefrontal Cortex | Distinctive altered patterns | Contribution to disease pathogenesis |

Impact on Neuronal Activity and Brain Function

This compound, as a fundamental component of 5-methylcytosine (5mC), is a critical epigenetic marker in the brain. The process of DNA methylation, which involves the addition of a methyl group to cytosine bases, is widespread in brain cells and plays a pivotal role in regulating gene expression essential for normal neuronal development and function. nih.govnih.gov Alterations in the patterns of DNA methylation are associated with disturbances in brain function. nih.gov

Epigenetic modifications involving 5mC are abundant in the brain and are integral to processes of brain plasticity, which underlies learning and memory. nih.govnih.gov This regulation occurs through the silencing of specific genes and non-coding genomic regions, particularly when methylation influences gene promoters. nih.gov For instance, in differentiated neurons, the promoter for Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for synaptic function, is methylated under basal conditions to keep it in a repressed state. frontiersin.org Neuronal activity can trigger changes in the DNA methylation landscape, indicating a dynamic and activity-dependent process even in the adult brain. frontiersin.orgjohnshopkins.edu

The table below summarizes key research findings on the impact of altered DNA methylation on neuronal processes.

| Research Focus | Model System | Key Findings | Implication for Brain Function | Reference |

| General DNA Methylation | Mammalian Brain | 5mC is the most prevalent state of cytosine after the unaltered form in the brain, primarily found in CpG dinucleotides within gene promoters, where it is often associated with gene suppression. | Fundamental for regulating gene expression necessary for brain development and function. | nih.gov |

| DNMT Inhibition | Mouse Hippocampal HT22 Cells | 5-Aza-2'-deoxycytidine inhibited cell proliferation, induced S-phase arrest, and down-regulated DNMT1 and DNMT3A expression. | Disturbances in DNA methylation can alter neuronal cell cycle and viability, potentially impacting brain health. | nih.gov |

| Alcohol-Related Behavior | Rat Medial Prefrontal Cortex (mPFC) | Injection of 5-Aza-2'-deoxycytidine into the mPFC regulated alcohol-drinking behavior. | DNA methylation in the mPFC is involved in the neural and behavioral responses to alcohol. | nih.gov |

| Neuronal Plasticity | Adult Neurons | External stimuli can control methylation marks on DNA, serving as a mechanism for transcriptional regulation in response to neuronal activity. | DNA methylation is a dynamic process involved in brain plasticity, learning, and memory. | frontiersin.org |

This compound Dysregulation in Other Human Pathologies

The dysregulation of DNA methylation patterns, involving the aberrant placement of the methyl group on cytosine to form this compound, is a hallmark of various human diseases beyond the nervous system, most notably in cancer. nih.gov In malignant cells, the methylation status of CpG islands in the promoter regions of cancer-related genes is frequently altered, leading to the silencing of critical genes such as tumor suppressors. nih.gov This epigenetic modification is mediated by DNA methyltransferases (DNMTs) and is implicated in cellular malignant transformation and tumorigenesis. nih.gov

Targeting DNA methylation has emerged as a therapeutic strategy for certain cancers. nih.gov Hypomethylating agents like 5-Aza-2'-deoxycytidine (decitabine) function as DNMT inhibitors, restoring the expression of silenced genes. nih.gov These agents have been approved for the treatment of hematologic malignancies such as myelodysplastic syndromes (MDS). nih.govdntb.gov.uaresearchgate.net

In solid tumors, the role and efficacy of methylation inhibitors can vary. Studies on human prostate cancer cells have shown that 5-Aza-2'-deoxycytidine possesses antitumor proliferation activity. nih.gov In breast cancer, distinct DNA methylation patterns are associated with specific clinical subtypes. nih.gov The use of 5-Aza-2'-deoxycytidine in breast cancer cell lines has been shown to promote the expression of certain genes by demethylating their promoter regions. nih.gov Similarly, in multiple myeloma, alterations in the DNA methylation profile are associated with resistance to therapies like bortezomib (B1684674). mdpi.com The addition of 5-Aza-2'-deoxycytidine to bortezomib-resistant cells led to a reduction in their proliferation, suggesting that reversing aberrant methylation can help restore sensitivity to treatment. mdpi.com

The following table details research findings on the dysregulation of DNA methylation in various pathologies.

| Disease | Cell/Tissue Type | Observation | Consequence | Reference |

| Prostate Cancer | Human Prostate Cancer Cells (CaP) | Abnormal hypermethylation of gene promoters is associated with the silencing of tumor suppressor genes. | Contributes to cellular malignant transformation and tumorigenesis. | nih.gov |

| Breast Cancer | Human Breast Cancer Cells (MCF7) | The methylation status of the CpG island in the Sipa1 gene promoter was inversely correlated with its protein expression. | Silencing of metastasis-suppressing genes via DNA methylation. | nih.gov |

| Multiple Myeloma | Bortezomib-Resistant U266 Cells | Alterations in DNA methylation profile are associated with bortezomib resistance. Treatment with 5-Aza-2'-deoxycytidine reduced proliferation. | Aberrant DNA methylation contributes to therapeutic resistance. | mdpi.com |

| Myelodysplastic Syndromes (MDS) | Hematopoietic cells | Aberrant DNA methylation patterns are a key feature of the disease. | Contributes to disease pathogenesis; a target for hypomethylating agents like decitabine. | nih.govdntb.gov.ua |

Evolutionary Perspectives of Dna Methylation Involving Deoxy 5 Methylcytidylic Acid

Evolutionary Conservation and Divergence of DNA Methylation Patterns

DNA methylation is a widespread epigenetic mechanism found across the tree of life, from bacteria to eukaryotes. pnas.orgfrontiersin.org However, the distribution and function of 5-methylcytosine (B146107) are not uniform, showcasing both remarkable conservation and significant divergence across different evolutionary lineages. In many vertebrates, DNA methylation predominantly occurs at CpG dinucleotides (where a cytosine is followed by a guanine). wikipedia.org This "global" methylation pattern is a conserved feature, with the majority of CpG sites throughout the genome being methylated. oup.com

Conversely, CpG islands, which are genomic regions with a high density of CpG sites, are typically protected from methylation, particularly in promoter regions of housekeeping and developmentally regulated genes. frontiersin.org This general pattern of CpG methylation is highly conserved among higher vertebrate species and is linked to the fundamental role of DNA methylation in modulating gene transcription. oup.com Studies comparing DNA methylation maps between different species, such as humans and mice, have revealed two distinct and conserved methylation patterns for gene promoters, which are associated with genes having different distributions of promoter CpGs and distinct expression patterns. oup.com The conservation of DNA methylation patterns extends to more distantly related species as well, with studies showing strong conservation of methylation maps between various insect species and between rice and Brachypodium distachyon, which diverged over 40 million years ago. pnas.org

Despite this overarching conservation, the specifics of DNA methylation patterns can vary significantly. For instance, in plants, 5-methylcytosine is found not only at CpG sites but also in CHG and CHH contexts (where H can be adenine, cytosine, or thymine). pnas.orgwikipedia.org The levels of methylation in these different contexts also vary, with Arabidopsis thaliana showing approximately 24% methylation at CG sites, 6.7% at CHG sites, and 1.7% at CHH sites. pnas.org Furthermore, some eukaryotic organisms, such as the yeast Saccharomyces cerevisiae, the nematode Caenorhabditis elegans, and the fruit fly Drosophila melanogaster, have lost most or all of their DNA methylation machinery during evolution. pnas.org

The following table summarizes the conservation and divergence of DNA methylation patterns across different taxa:

| Taxon | Predominant Methylation Context | General Pattern | Notable Features |

| Vertebrates | CpG | Global methylation with unmethylated CpG islands in promoters. oup.com | Highly conserved regulatory role in gene expression. oup.com |

| Invertebrates | CpG (in many) | Varies; some insects show conserved gene body methylation. pnas.org | Some lineages like Drosophila and C. elegans have lost most DNA methylation. pnas.org |

| Plants | CpG, CHG, CHH | Widespread methylation in all contexts. pnas.orgwikipedia.org | Distinct patterns of genic methylation are associated with gene expression. oup.com |

| Fungi | CpG (in some) | Varies; some species like Saccharomyces cerevisiae lack methylation. pnas.org | In Cryptococcus neoformans, methylation is found in transposon-rich regions. nih.govresearchgate.net |

Role of Deoxy-5-methylcytidylic Acid in Phenotypic Plasticity and Adaptation

Phenotypic plasticity is the capacity of a single genotype to produce a range of phenotypes in response to different environmental conditions. mdpi.comnih.gov This ability to modify developmental, physiological, or behavioral traits can be a crucial mechanism for organisms to cope with and adapt to changing environments. mdpi.comnih.gov DNA methylation, through its influence on gene expression, is increasingly recognized as a key molecular mechanism underlying phenotypic plasticity.

The methylation of cytosine to form 5-methylcytosine can alter gene expression in response to environmental cues, leading to different phenotypic outcomes from the same genetic blueprint. For example, in some species, environmental factors such as temperature, diet, or social interactions can lead to changes in DNA methylation patterns, which in turn modulate the expression of genes involved in development and physiology. This can result in adaptive phenotypes that are better suited to the prevailing environmental conditions.

While the direct causal link between changes in this compound levels and specific plastic responses is an active area of research, the correlation between differential methylation and phenotypic variation is well-documented. A classic example is the Agouti viable yellow mouse, where genetically identical individuals exhibit a range of coat colors and health outcomes due to differential methylation of a transposable element within the agouti gene. mdpi.com

The role of DNA methylation in phenotypic plasticity can be viewed as a mechanism that allows for a more rapid response to environmental change than genetic evolution alone. mdpi.com By providing a means to adjust gene expression without altering the DNA sequence, methylation-mediated plasticity can enable populations to persist in novel or fluctuating environments, potentially "buying time" for genetic adaptation to occur. nih.gov

Relationship Between DNA Methylation and Genetic Evolution

The presence of this compound in the genome has profound implications for the process of genetic evolution. This relationship is multifaceted, encompassing both the direct mutagenic effects of 5-methylcytosine and its role in shaping the evolutionary trajectory of duplicated genes.

One of the most significant evolutionary consequences of DNA methylation is the inherent mutability of 5-methylcytosine. cshmonographs.org 5-methylcytosine is prone to spontaneous deamination, a chemical reaction that converts it into thymine (B56734). wikipedia.orgchempedia.info If this change is not repaired before DNA replication, it results in a C-to-T transition mutation. wikipedia.org This process is significantly more frequent than the deamination of unmethylated cytosine, which produces uracil (B121893), a base that is readily recognized and excised by the DNA repair machinery. wikipedia.org

This hypermutability of methylated CpG sites has had a lasting impact on the composition of vertebrate genomes. Over evolutionary time, the frequent mutation of 5-methylcytosine to thymine has led to a depletion of CpG dinucleotides in the genomes of many species. cshmonographs.org It is estimated that CpG sites mutate at a rate 10 to 50 times higher than other genomic motifs. nih.gov This high mutation rate at methylated cytosines is a major source of single nucleotide polymorphisms in populations and is also a significant contributor to mutations that cause human genetic diseases. cshmonographs.orggrantome.com

The following table illustrates the mutational consequences of cytosine and 5-methylcytosine deamination:

| Original Base | Deamination Product | Consequence if Unrepaired |

| Cytosine | Uracil | Recognized and repaired by DNA glycosylases. wikipedia.org |

| 5-Methylcytosine | Thymine | Can lead to a C-to-T transition mutation. wikipedia.org |

Gene duplication is a primary source of new genetic material and evolutionary innovation. pnas.orgnih.gov However, newly duplicated genes are often redundant and can be lost through the accumulation of inactivating mutations. newswise.comgatech.edu DNA methylation plays a crucial role in the fate of these duplicate genes. nih.govnih.gov

Studies have shown that recently duplicated genes tend to be heavily methylated. nih.govnih.govoup.com This hypermethylation can silence the expression of one of the gene copies, effectively shielding it from the pressures of natural selection. newswise.comgatech.edu This period of silencing provides an opportunity for the duplicated gene to accumulate mutations and potentially evolve a new function (neofunctionalization) or for the two copies to subdivide the original function (subfunctionalization).

As duplicate genes age, their methylation levels tend to decrease, and the divergence in methylation patterns between the two copies increases. nih.govnih.gov This divergence in methylation is often correlated with divergence in gene expression, suggesting that epigenetic changes contribute to the functional specialization of duplicate genes. nih.gov In many cases, for a given pair of duplicate genes, one copy is consistently more methylated than the other across different tissues, indicating a programmed and heritable epigenetic distinction. nih.govnih.gov

The role of DNA methylation in the evolution of duplicate genes can be summarized in the following stages:

| Stage of Duplicate Gene Evolution | Role of DNA Methylation |

| Initial Duplication | Heavy methylation of the new gene copy, leading to its silencing. nih.govnewswise.comoup.com |

| Early Divergence | The silenced copy is shielded from purifying selection, allowing for the accumulation of mutations. newswise.comgatech.edu |

| Long-Term Evolution | Divergence in methylation patterns between the two copies contributes to their functional specialization. nih.govnih.gov |

Methodologies for Deoxy 5 Methylcytidylic Acid Analysis in Research

Bisulfite Sequencing-Based Approaches for 5-Methylcytosine (B146107) Mapping

Bisulfite sequencing is considered the gold standard for DNA methylation analysis. The core principle of this method lies in the chemical treatment of DNA with sodium bisulfite, which selectively modifies cytosine residues while leaving 5-methylcytosine residues unaffected. This differential conversion allows for the identification of methylated sites through subsequent sequencing.

Principles of Sodium Bisulfite Conversion

The foundational chemistry of bisulfite sequencing involves the treatment of single-stranded DNA with sodium bisulfite. This process initiates the deamination of unmethylated cytosine residues, converting them into uracil (B121893). In contrast, the methyl group at the 5th carbon position of 5-methylcytosine protects it from this chemical conversion, and it remains as cytosine. Subsequent PCR amplification of the bisulfite-treated DNA results in the uracil residues being read as thymine (B56734), while the 5-methylcytosine residues are still read as cytosine. By comparing the sequenced DNA to the original reference sequence, the locations of methylated cytosines can be precisely identified. The efficiency of this conversion is critical for accurate methylation profiling, with incomplete conversion being a potential source of false-positive results.

Whole Genome Bisulfite Sequencing (WGBS)

Whole Genome Bisulfite Sequencing (WGBS) is a comprehensive method that provides a genome-wide map of DNA methylation at single-base resolution. This technique involves the shotgun sequencing of the entire genome after bisulfite conversion. WGBS is capable of identifying methylated cytosines in various sequence contexts, including CpG islands, shores, shelves, and open sea regions, as well as non-CpG methylation. This high level of detail makes it an invaluable tool for creating complete methylomes and understanding the global landscape of DNA methylation. However, the harsh chemical treatment with bisulfite can lead to significant DNA degradation, which can impact the quality of the sequencing library.

Reduced Representation Bisulfite Sequencing (RRBS)

To overcome the high cost and sequencing depth required for WGBS, Reduced Representation Bisulfite Sequencing (RRBS) was developed. This method enriches for CpG-rich regions of the genome by using a methylation-insensitive restriction enzyme, typically MspI, to digest the DNA. The resulting fragments are then size-selected to create a "reduced representation" of the genome that is enriched for promoters and CpG islands, where DNA methylation is known to play a significant regulatory role. This targeted approach significantly reduces the amount of sequencing required, making it a more cost-effective option for genome-scale methylation analysis. While RRBS is highly efficient for analyzing CpG-rich areas, its primary disadvantage is that it does not provide coverage of all CpG islands or promoters in the genome.

Table 1: Comparison of WGBS and RRBS

| Feature | Whole Genome Bisulfite Sequencing (WGBS) | Reduced Representation Bisulfite Sequencing (RRBS) |

|---|---|---|

| Coverage | Entire genome | CpG-rich regions (promoters, CpG islands) |

| Resolution | Single-base | Single-base |

| Cost | High | Lower than WGBS |

| Sequencing Depth | High | Lower than WGBS |

| DNA Input | Higher amounts often required | Lower input amounts possible |

| Application | Comprehensive, genome-wide methylation mapping | Targeted analysis of regulatory regions |

Oxidized Bisulfite Sequencing (oxBS-seq) for 5-Hydroxymethylcytosine (B124674) Discrimination

A challenge with standard bisulfite sequencing is its inability to distinguish between 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC), as both are resistant to bisulfite conversion. Oxidized Bisulfite Sequencing (oxBS-seq) was developed to address this limitation. This technique introduces an initial oxidation step using potassium perruthenate (KRuO4), which selectively converts 5hmC to 5-formylcytosine (B1664653) (5fC). Unlike 5mC and 5hmC, 5fC is susceptible to deamination by bisulfite and is converted to uracil. Consequently, after oxBS-seq, only 5mC remains as cytosine. By comparing the results of an oxBS-seq experiment with a standard bisulfite sequencing experiment on the same sample, the locations and levels of 5hmC can be inferred.

TET-Assisted Bisulfite Sequencing (TAB-seq)

TET-Assisted Bisulfite Sequencing (TAB-seq) is another method designed to specifically map 5-hydroxymethylcytosine at single-base resolution. This technique utilizes the activity of Ten-Eleven Translocation (TET) enzymes. The first step in TAB-seq involves protecting 5hmC residues by glycosylation using β-glucosyltransferase. Subsequently, the TET enzyme is used to oxidize 5mC to 5-carboxylcytosine (5caC). During the subsequent bisulfite treatment, both unmodified cytosine and 5caC are converted to uracil, while the protected 5hmC remains as cytosine. This allows for the direct detection of 5hmC as cytosine in the final sequencing data. A key advantage of TAB-seq over oxBS-seq is that it provides a direct measurement of 5hmC rather than inferring it, which can be more cost-effective if 5hmC is the primary modification of interest.

Table 2: Comparison of oxBS-seq and TAB-seq

| Feature | Oxidized Bisulfite Sequencing (oxBS-seq) | TET-Assisted Bisulfite Sequencing (TAB-seq) |

|---|---|---|

| Principle | Chemical oxidation of 5hmC to 5fC | Enzymatic protection of 5hmC and oxidation of 5mC to 5caC |

| Detection of 5hmC | Inferred by subtracting oxBS-seq data from BS-seq data | Direct detection of 5hmC |

| Enzymes | None for oxidation | β-glucosyltransferase and TET enzyme |

| Efficiency | Can be affected by the efficiency of the oxidation reaction | Dependent on the efficiency of the TET enzyme, which may not be 100% |

| Primary Output | A direct map of 5mC | A direct map of 5hmC |

Challenges and Limitations of Bisulfite-Based Methods

Despite their widespread use, bisulfite-based methods have several inherent challenges and limitations. The harsh chemical conditions of bisulfite treatment can cause significant degradation of DNA, leading to fragmented samples and potential biases in the results. This degradation can be particularly problematic when working with low-input DNA samples. Incomplete conversion of unmethylated cytosines to uracil is another significant issue that can lead to the overestimation of methylation levels. Furthermore, PCR amplification of the bisulfite-converted DNA can introduce biases, as sequences with a higher GC content may be amplified more efficiently. Finally, as previously mentioned, standard bisulfite sequencing cannot distinguish between 5mC and 5hmC, necessitating the use of more specialized techniques like oxBS-seq or TAB-seq for this purpose.

Table 3: Challenges and Limitations of Bisulfite-Based Methods

| Challenge/Limitation | Description |

|---|---|

| DNA Degradation | The harsh chemical treatment with bisulfite can lead to DNA fragmentation and sample loss. |

| Incomplete Conversion | Failure to convert all unmethylated cytosines to uracil can result in false-positive methylation calls. |

| PCR Bias | Preferential amplification of certain DNA fragments during PCR can skew the representation of methylated and unmethylated regions. |

| Inability to Distinguish 5mC and 5hmC | Standard bisulfite sequencing reads both 5mC and 5hmC as cytosine. |

| Data Analysis Complexity | Bisulfite-converted DNA requires specialized alignment algorithms for accurate mapping to a reference genome. |

Chromatographic and Spectrometric Quantification of Modified Nucleosides

Chromatographic and spectrometric methods are powerful tools for the sensitive and quantitative analysis of modified nucleosides like deoxy-5-methylcytidylic acid from complex biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of 5-methyl-2'-deoxycytidine (B118692) (5mdC), the dephosphorylated form of this compound, in DNA digests. nih.gov This method offers a robust approach to determine global DNA methylation levels. researchgate.net

The fundamental principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent). In the context of 5mdC analysis, reversed-phase HPLC (RP-HPLC) is a common approach. researchgate.net

For the analysis of 5mdC, DNA is first enzymatically hydrolyzed into its constituent deoxynucleosides. This mixture is then injected into the HPLC system. Different columns and mobile phases can be employed to achieve optimal separation of various nucleosides and deoxynucleosides. nih.gov For instance, a study utilized a Luna C18 Phenomenex column with a gradient of deionized water, a phosphate buffer, and methanol as the mobile phase to separate a mixture of nucleosides including 5mdC. nih.gov The elution of the separated components is monitored by a detector, typically a UV detector set at a specific wavelength (e.g., 254 nm), which allows for the quantification of each component based on its peak area. nih.gov

The percentage of global methylation is often calculated based on the relative concentrations or peak areas of 5mdC and 2'-deoxycytidine (dC). nih.gov The formula for this calculation is: (concentration of 5mdC) / (concentration of 5mdC + concentration of dC). nih.gov

| Parameter | Description | Reference |

| Analyte | 5-methyl-2'-deoxycytidine (5mdC) | nih.gov |

| Sample Type | Enzymatically digested DNA | nih.gov |

| Column Example | Luna C18 Phenomenex (150 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase Example | Gradient of deionized water, 50 mM phosphate buffer (pH 4.0), and methanol | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Quantification | Based on peak areas of 5mdC and dC | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a cornerstone for the highly sensitive and specific quantification of modified nucleosides, including 5-methyldeoxycytidine. researchgate.net This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, offering superior performance over traditional HPLC with UV detection. nih.gov

In LC-MS/MS analysis, the sample, typically hydrolyzed DNA, is first separated by an LC system. The eluent from the LC column is then introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In the tandem mass spectrometry (MS/MS) setup, a specific ion (the precursor ion) corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, enabling accurate quantification even at very low concentrations. semanticscholar.org